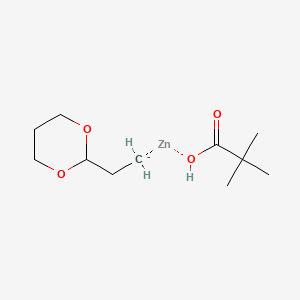
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a chemical compound with the molecular formula C₁₁H₂₀O₄Zn and a molecular weight of 281.68 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a zinc atom coordinated to a pivaloyloxy group and a 1,3-dioxane ring.
准备方法
The synthesis of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves several steps. The synthetic route typically starts with the preparation of the 1,3-dioxane ring, followed by the introduction of the ethyl group. The final step involves the coordination of the zinc atom with the pivaloyloxy group. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
化学反应分析
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc involves its interaction with various molecular targets. The zinc atom plays a crucial role in coordinating with other molecules, facilitating various chemical reactions. The pivaloyloxy group and the 1,3-dioxane ring also contribute to the compound’s reactivity and stability .
相似化合物的比较
(2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc can be compared with other zinc-containing compounds, such as zinc acetate and zinc chloride. Unlike these simpler compounds, this compound has a more complex structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized research applications .
生物活性
The compound (2-(1,3-Dioxan-2-yl)ethyl)(pivaloyloxy)zinc is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of zinc salts with appropriate dioxane derivatives. The presence of the dioxane moiety is significant due to its ability to stabilize metal ions and enhance solubility in organic solvents, which is crucial for biological assays.
Antimicrobial Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antimicrobial effects. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study examining several dioxolane derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing minimum inhibitory concentrations (MICs) that suggest potent antibacterial and antifungal properties .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Staphylococcus epidermidis | 500 |
| Compound 3 | Escherichia coli | >2000 |
| Compound 4 | Candida albicans | 250 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the zinc ion plays a crucial role in disrupting microbial cell membranes or interfering with essential enzymatic processes within bacterial cells. Additionally, the dioxolane moiety may enhance cell permeability, allowing for greater efficacy of the compound .
Case Studies
A notable case study investigated the effects of various dioxolane derivatives on bacterial strains resistant to conventional antibiotics. The study found that certain derivatives, including those similar to this compound, exhibited synergistic effects when combined with existing antibiotics, significantly reducing bacterial resistance .
Toxicity and Safety
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that while certain concentrations exhibit antimicrobial activity, higher concentrations may lead to cytotoxic effects in mammalian cell lines. Thus, further investigation into its therapeutic index is warranted .
属性
分子式 |
C11H21O4Zn- |
|---|---|
分子量 |
282.7 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoic acid;2-ethyl-1,3-dioxane;zinc |
InChI |
InChI=1S/C6H11O2.C5H10O2.Zn/c1-2-6-7-4-3-5-8-6;1-5(2,3)4(6)7;/h6H,1-5H2;1-3H3,(H,6,7);/q-1;; |
InChI 键 |
KZFQGUHGRJWQNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)O.[CH2-]CC1OCCCO1.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















